molecular formula C8H14N2O3 B12835968 Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate

Cat. No.: B12835968
M. Wt: 186.21 g/mol
InChI Key: SSWPFTITNPAJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate typically involves the reaction of 2-oxopyrrolidine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving cognitive function .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites .

Biological Activity

Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxopyrrolidine with ethyl bromoacetate in the presence of a base like sodium hydride. The reaction is performed under reflux conditions using solvents such as tetrahydrofuran (THF). The product is purified through recrystallization or column chromatography.

This compound interacts with specific molecular targets, particularly enzymes and receptors. It may act as an inhibitor or activator, modulating enzymatic activity and influencing various biochemical pathways. Notably, it has been suggested that this compound can inhibit enzymes involved in neurotransmitter degradation, potentially enhancing neurotransmitter levels and improving cognitive functions .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study involving various pyrrolidine derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells. The viability of these cells was notably reduced upon treatment with specific derivatives, suggesting a structure-dependent enhancement of anticancer activity .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. It has been proposed as a candidate for treating neurological disorders due to its ability to enhance cognitive function by modulating neurotransmitter systems. This characteristic aligns it with other nootropic compounds such as Piracetam and Aniracetam, which share a similar structural framework .

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on A549 cells, derivatives of this compound were tested at a concentration of 100 µM for 24 hours. The results indicated a significant reduction in cell viability compared to controls, with some derivatives achieving over 60% reduction in viability .
  • Neuroprotective Study : Preliminary investigations into the neuroprotective effects revealed that this compound could enhance cognitive performance in animal models by increasing acetylcholine levels through inhibition of acetylcholinesterase activity. This suggests its potential utility in treating conditions such as Alzheimer's disease .

Comparative Analysis

Compound NameStructure TypeBiological ActivityReference
This compoundPyrrolidine derivativeAnticancer, Neuroprotective
PiracetamPyrrolidine derivativeNootropic
AniracetamPyrrolidine derivativeNootropic
OxiracetamPyrrolidine derivativeNootropic

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)5-10-4-6(9)3-7(10)11/h6H,2-5,9H2,1H3

InChI Key

SSWPFTITNPAJGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC(CC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.